molecular formula C12H12ClNO2S3 B2546698 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide CAS No. 2415489-04-0

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide

Cat. No.: B2546698
CAS No.: 2415489-04-0
M. Wt: 333.86
InChI Key: FZYKNCKNFHYSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a thiophene sulfonamide derivative characterized by a cyclopropane ring substituted with a thiophen-3-yl group and a methyl linker to the sulfonamide nitrogen. This structural motif is designed to enhance metabolic stability and conformational rigidity, common strategies in medicinal chemistry for improving drug-like properties .

Properties

IUPAC Name

5-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKNCKNFHYSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The incorporation of thiophene and cyclopropyl groups in the structure of 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide enhances its potential as an antimicrobial agent. Recent studies have shown that related thiophene derivatives exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. Compounds with thiophene moieties have shown promise in inhibiting tumor cell growth . The unique structure of this compound may contribute to similar effects, warranting further investigation into its anticancer potential.

General Synthesis Approach

The synthesis of this compound typically involves several key steps:

  • Formation of Thiophene Derivative : Starting from commercially available thiophenes, reactions involving chlorination and cyclopropanation can yield the desired thiophene-cyclopropyl structure.
  • Sulfonamide Formation : The final step involves the reaction of the thiophene derivative with sulfonamide reagents to form the target compound.

Case Study: Synthesis of Related Compounds

A study demonstrated the synthesis of various thiophene-based sulfonamides, highlighting the versatility of thiophene derivatives in medicinal chemistry . These methods can be adapted to synthesize this compound efficiently.

Drug Development

Given its structural characteristics and biological activities, this compound holds promise as a lead compound in drug development. Its ability to act against resistant bacterial strains and potential antiviral properties make it a candidate for further research in pharmaceutical applications.

Agricultural Applications

The antiviral and antimicrobial properties of sulfonamides suggest potential applications in agriculture, particularly in protecting crops from viral infections like TMV . This could lead to the development of new agrochemicals based on this compound.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a core thiophene sulfonamide scaffold with several derivatives, differing primarily in the substituents on the sulfonamide nitrogen and adjacent functional groups. Key analogues include:

5-Chloro-3-((1-methoxycyclopropyl)amino)thiophene-2-sulfonamide (29)
  • Structure : Features a methoxy-substituted cyclopropylamine group.
  • Synthesis: Reacts 3-amino-5-chlorothiophene-2-sulfonamide with (1-ethoxycyclopropoxy)trimethylsilane in methanol under reflux (35–40% yield) .
  • Key NMR Signals : δ 0.89 (cyclopropane CH2), 3.19 (OCH3), 6.97 (thiophene 4-H) .
5-Chloro-3-(cyclopropylamino)thiophene-2-sulfonamide (30)
  • Structure : Simplified cyclopropylamine substituent without methoxy.
  • Synthesis : Reduction of 29 using NaBH4 and BF3·Et2O in THF (75–80% yield) .
  • Key NMR Signals : δ 0.50 (cyclopropane CH2), 2.55 (CH), 7.03 (thiophene 4-H) .
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b)
  • Structure: Incorporates a triazole-phenoxybenzyl group.
  • Synthesis : Click chemistry-derived, yielding 68.3% .
  • Key NMR Signals : δ 8.52 (NH), 5.55 (PhCH2), 7.55–6.88 (aromatic protons) .
Target Compound
  • Structure : Unique [1-(thiophen-3-yl)cyclopropyl]methyl group.
  • Hypothesized Properties : Enhanced π-π stacking (thiophene) and steric bulk (cyclopropane) compared to analogues.

Spectroscopic and Physicochemical Properties

Compound Key NMR Shifts (δ, ppm) Functional Group Insights
29 0.89 (cyclopropane CH2), 3.19 (OCH3) Methoxy group stabilizes cyclopropane conformation
30 0.50 (cyclopropane CH2), 2.55 (CH) Simplified cyclopropane enhances rigidity
11b 8.52 (NH), 5.55 (PhCH2) Triazole and phenoxy groups contribute to aromaticity
  • The target compound’s thiophen-3-yl group is expected to exhibit δ ~7.0–7.5 ppm (similar to 29 and 30 ).

Biological Activity

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a compound characterized by its unique structural features, including a thiophene ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

The molecular formula of this compound is C12H12ClNO2S3C_{12}H_{12}ClNO_2S_3, and it has a CAS number of 2415489-04-0. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of derivatives with altered biological activities .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that thiophene-based compounds can inhibit bacterial growth effectively, with certain derivatives showing IC50 values in the low micromolar range against various pathogens . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, a related compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme . Additionally, in vivo studies have indicated that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes . Furthermore, the presence of the thiophene ring enhances binding affinity to target receptors, potentially modulating signaling pathways associated with inflammation and infection .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of various thiophene derivatives in a mouse model of acute lung injury. The results indicated that compounds similar to this compound reduced inflammation significantly compared to control groups. The study reported a reduction in edema and inflammatory cell infiltration in treated mice .

Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of thiophene derivatives against resistant strains of bacteria. The study found that certain modifications to the thiophene structure enhanced antibacterial activity, suggesting that this compound could be optimized for improved effectiveness against resistant pathogens .

Data Summary

Activity IC50 Value Target Reference
AntimicrobialLow µMVarious pathogens
Anti-inflammatory29.2 µM5-lipoxygenase
Cytokine InhibitionN/ATNF-α, IL-6

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide?

  • Methodological Answer : A viable route involves the reaction of sulfonamide precursors with functionalized cyclopropane derivatives. For example, describes a method where N,N-dichloroamide intermediates react with trichloroethylene to form trichloroethylamides, which can be adapted for cyclopropane incorporation . Additionally, highlights a step-efficient pathway for chlorinated thiophenes using TMPMgCl·LiCl and Pd-PEPPSI-SIPr catalysts, which may optimize halogenation steps in the synthesis .

Q. Key Steps :

  • Cyclopropane functionalization via nucleophilic substitution.
  • Thiophene sulfonamide coupling under palladium catalysis.
  • Final purification via recrystallization (e.g., DMSO/water mixtures, as in ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Use 400 MHz NMR (CDCl3) to resolve aromatic protons (δ 6.8–7.2 ppm) and cyclopropane methylene groups (δ 1.5–2.0 ppm) .
  • HRMS : Confirm molecular weight with DART-ESI+ (e.g., calculated m/z 651.1781 for similar chlorothiophenes) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C-S bonds (~725 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : Implement DoE to systematically vary parameters like temperature, catalyst loading, and solvent ratios. demonstrates this in flow-chemistry systems, where statistical modeling (e.g., response surface methodology) improved diazomethane synthesis yields by 25% . For this compound, focus on:
  • Variables : Reaction time (24–48 hrs), Pd catalyst type (e.g., Pd-PEPPSI vs. Pd(OAc)₂).
  • Outputs : Yield, purity (HPLC), and byproduct formation.

Q. What computational approaches predict the compound’s electronic properties for material science applications?

  • Methodological Answer :
  • DFT Calculations : Model HOMO-LUMO gaps to assess charge-transfer potential (e.g., thiophene sulfonamides exhibit π-conjugation suitable for organic electronics) .
  • Molecular Dynamics : Simulate solubility in DMSO/water systems (refer to ’s recrystallization data) .
  • PubChem Data : Leverage computed InChIKey and SMILES descriptors () for cheminformatics workflows .

Q. How can conflicting data on reaction yields from batch vs. flow synthesis be resolved?

  • Methodological Answer :
  • Batch Synthesis : Traditional methods () may yield 70–80% but require longer reaction times .
  • Flow Chemistry : reports 20–30% faster kinetics due to improved heat/mass transfer .
  • Resolution : Conduct kinetic studies under both conditions, monitoring intermediates via in-situ IR (e.g., APS oxidants in ) .

Applications in Research

Q. What biological pathways can this compound probe in medicinal chemistry?

  • Methodological Answer :
  • Cancer Research : The sulfonamide moiety may inhibit carbonic anhydrase isoforms (refer to ’s quinoline-sulfonamide analogs) .
  • Anti-Inflammatory Studies : Thiophene derivatives in show COX-2 selectivity; test via ELISA and western blotting .

Q. How does the cyclopropane group influence structural stability?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond angles (e.g., N1—C2—C3 ≈ 114.6°, as in ) to assess ring strain .
  • Thermogravimetric Analysis (TGA) : Compare decomposition points with non-cyclopropane analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.